1-(2-Chloroethyl)-4-nitrobenzene

Übersicht

Beschreibung

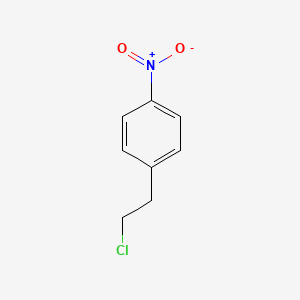

1-(2-Chloroethyl)-4-nitrobenzene is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of benzene, where a nitro group (-NO2) and a chloroethyl group (-CH2CH2Cl) are attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(2-Chloroethyl)-4-nitrobenzene can be synthesized through several methods. One common method involves the nitration of 1-(2-chloroethyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position relative to the chloroethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency and purity of the final product.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chloroethyl group (-CH2CH2Cl) is susceptible to nucleophilic substitution under specific conditions. For comparison:

-

1-Chloro-4-nitrobenzene undergoes substitution with ammonia to form 4-nitroaniline (84% yield at 80°C with K2CO3 in acetonitrile) .

-

1,2-Dichloro-4-nitrobenzene reacts with potassium fluoride to yield 2-chloro-1-fluoro-4-nitrobenzene, a herbicide precursor .

Expected reactivity for 1-(2-Chloroethyl)-4-nitrobenzene :

| Nucleophile | Product | Conditions |

|---|---|---|

| NH3 | 1-(2-Aminoethyl)-4-nitrobenzene | K2CO3, polar aprotic solvent, 80°C |

| KF | 1-(2-Fluoroethyl)-4-nitrobenzene | DMF, 100°C, 12h |

Reduction of Nitro Group

The nitro group (-NO2) is reducible to an amine (-NH2) under catalytic hydrogenation or using Fe/HCl:

-

1-Chloro-4-nitrobenzene reduces to 4-chloroaniline (m.p. 72°C) with Fe powder in acidic media .

-

Metabolic reduction : In vivo, nitro groups are reduced to amines (e.g., 4-chloroaniline detected in rats exposed to 1-chloro-4-nitrobenzene) .

Example pathway :

Electrophilic Aromatic Substitution

The nitro group deactivates the benzene ring, directing incoming electrophiles to meta positions:

-

1,2-Dichloro-4-nitrobenzene undergoes nitration predominantly at the 3-position due to steric and electronic effects .

Predicted reactivity :

| Reaction | Product | Position |

|---|---|---|

| Nitration | 1-(2-Chloroethyl)-3-nitro-4-nitrobenzene | Meta |

| Sulfonation | 1-(2-Chloroethyl)-3-sulfo-4-nitrobenzene | Meta |

Elimination-Addition Mechanisms

Under strong basic conditions (e.g., NaNH2), chloroarenes may form reactive intermediates like benzyne:

Potential pathway :

Glutathione Conjugation

Biological systems metabolize nitrochlorobenzenes via glutathione transferases:

-

1-Chloro-4-nitrobenzene forms S-(4-nitrophenyl)glutathione in rat hepatocytes .

-

Excretion metabolites include 4-chloroaniline and 4-chloroformanilide .

Metabolic pathway :

Thermochemical Data

For related compounds:

| Parameter | 1-Chloro-4-nitrobenzene | 1,2-Dichloro-4-nitrobenzene |

|---|---|---|

| ΔG° of Cl⁻ affinity (423 K) | 28 ± 4.2 kJ/mol | Not reported |

| Melting point | 83°C | 44-46°C |

| Water solubility (20°C) | 243 mg/L | Insoluble |

Wissenschaftliche Forschungsanwendungen

Industrial Applications

1-(2-Chloroethyl)-4-nitrobenzene serves primarily as a chemical intermediate in the synthesis of several important compounds:

- Pharmaceuticals: It is utilized in the production of various drugs, including those used for treating infections and other medical conditions. Its derivatives are essential in synthesizing active pharmaceutical ingredients (APIs).

- Agrochemicals: The compound is involved in the synthesis of pesticides and herbicides, contributing to agricultural productivity.

- Dyes and Pigments: It plays a significant role in producing azo dyes and sulfur dyes, which are widely used in textiles and other industries.

- Rubber Industry: The compound is also used to manufacture antioxidants that enhance the durability and performance of rubber products .

Scientific Research Applications

In scientific research, this compound has been studied for its potential use in various fields:

- Toxicological Studies: Research has focused on its toxicological effects, including immunotoxicity and developmental toxicity. Studies indicate that exposure can lead to adverse health effects, necessitating careful handling and regulation .

- Chemical Synthesis Research: The compound is frequently employed as a starting material for synthesizing more complex organic molecules. Its reactivity allows for various transformations, including nucleophilic substitutions that yield valuable derivatives like 4-nitrophenol and 4-chloroaniline .

Case Study 1: Synthesis of Antioxidants

In a study examining the synthesis of rubber antioxidants, researchers utilized this compound as a precursor. The resultant compounds demonstrated effective antioxidant properties, significantly improving the shelf life and performance of rubber materials.

Case Study 2: Toxicity Assessment

A comprehensive toxicity assessment was conducted to evaluate the effects of this compound on human health. Findings indicated that exposure levels above certain thresholds could lead to immunotoxic effects. This research underscores the importance of monitoring occupational exposure in industries using this compound .

Wirkmechanismus

The mechanism of action of 1-(2-Chloroethyl)-4-nitrobenzene depends on its specific application. In nucleophilic substitution reactions, the chloroethyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring. In reduction reactions, the nitro group undergoes a series of electron transfer steps, ultimately forming an amino group. The molecular targets and pathways involved vary based on the specific reaction and application.

Vergleich Mit ähnlichen Verbindungen

1-(2-Chloroethyl)-4-nitrobenzene can be compared with other similar compounds, such as:

1-(2-Chloroethyl)-2-nitrobenzene: Similar structure but with the nitro group in the ortho position, leading to different reactivity and applications.

1-(2-Chloroethyl)-3-nitrobenzene:

1-(2-Chloroethyl)-4-aminobenzene: The amino group replaces the nitro group, resulting in different chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and suitability for various applications in organic synthesis and industrial chemistry.

Biologische Aktivität

1-(2-Chloroethyl)-4-nitrobenzene (also known as chloroethyl nitrobenzene) is a chemical compound with significant biological activity. This article explores its biological effects, including mutagenicity, toxicity, metabolic pathways, and case studies relevant to its exposure and effects on living organisms.

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its mutagenic potential and toxicity. Key findings include:

- Mutagenicity : The compound has shown weak mutagenic activity in bacterial systems but not in mammalian cell test systems in vitro. It induced chromosomal aberrations and sister chromatid exchanges at high doses in vitro, indicating some potential for genetic damage under certain conditions .

- Toxicity : Toxicological studies reveal that exposure can lead to various adverse effects, including methaemoglobinemia, oxidative damage to red blood cells, and potential carcinogenicity. The oral LD50 values for rats are reported to be between 294 mg/kg and 694 mg/kg for males, and 565 mg/kg to 664 mg/kg for females .

Metabolic Pathways

This compound undergoes several metabolic transformations in vivo:

- Nitro-group Reduction : The nitro group is reduced to form various metabolites.

- Glutathione Conjugation : The compound can displace the chloride ion, leading to conjugation with glutathione.

- Hydroxylation : Hydroxylation of the benzene ring occurs as a metabolic pathway .

These metabolic processes are crucial for understanding the compound's toxicity and potential health impacts.

Case Study 1: Accidental Exposure

A notable case involved the accidental exposure of workers to this compound, primarily through inhalation. Following exposure, urinary metabolites were detected, including N-acetyl-S-(4-nitrophenyl)-L-cysteine, which constituted 48% of the urinary metabolites. This highlights the compound's rapid metabolism and excretion pathways in humans .

Case Study 2: Animal Studies

In animal studies, particularly with rats and mice, exposure to this compound resulted in significant histopathological changes in the liver and kidneys. The NOAEL (No Observed Adverse Effect Level) was difficult to establish due to the complexity of observed effects across different doses .

Toxicological Effects

The toxicological profile of this compound includes:

- Acute Toxicity : Symptoms of acute exposure include cyanosis, vomiting, headache, and severe cases leading to collapse.

- Chronic Effects : Long-term exposure has been associated with oxidative stress markers and potential carcinogenic effects due to DNA damage observed in various studies .

Summary of Findings

Eigenschaften

IUPAC Name |

1-(2-chloroethyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJGYIQRMAGKBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80301441 | |

| Record name | 1-(2-chloroethyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20264-95-3 | |

| Record name | NSC143402 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143402 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-chloroethyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.